Ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate
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Overview
Description
Thiophene-based compounds, such as the one you’re asking about, are a significant class of organic medicinal compounds. They are often used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains an amino group (NH2), a phenyl group (C6H5), a thiocyanate group (SCN), and a carboxylate ester group (COOC2H5).Chemical Reactions Analysis
The reactivity of similar compounds is often due to the presence of enamines and enones, which have both nucleophilic and electrophilic characteristics .Scientific Research Applications
Antimicrobial Activity
A study by Prasad et al. (2017) highlights the synthesis of novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were evaluated for their antimicrobial activity. These compounds were obtained through a base protanated reaction and showed promising antibacterial activity, emphasizing the potential of such derivatives in developing new antimicrobial agents (Prasad et al., 2017).
Dye Synthesis
Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety, including ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate. These dyes exhibited good levelness on polyester fabric and possessed very good fastness properties, albeit with poor photostability, showcasing their utility in textile applications (Iyun et al., 2015).
Agricultural Applications
Wang et al. (2010) explored the synthesis and biological activity of new Thieno[2,3-d]Pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3-carboxylate. These compounds demonstrated excellent inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, indicating their potential use in agriculture for weed control (Wang et al., 2010).
Analytical Chemistry
A study conducted by Wang et al. (2017) introduced ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate as a colorimetric and ratiometric fluorescent probe. This probe was successfully applied for the rapid, sensitive, and selective detection of biothiols in physiological media, showcasing its potential in analytical chemistry and diagnostics (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-2-18-13(17)11-10(9-6-4-3-5-7-9)14(19-8-15)20-12(11)16/h3-7H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIREKWWOLWNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)SC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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